L-663581

FLAP binding assay Leukotriene biosynthesis Inhibitor selectivity

Procure MK-886 (L-663536) for its dual FLAP inhibition (IC50 ~3–44 nM) and PPARα antagonism (pIC50 6.0), a polypharmacology profile missing in second-generation inhibitors like MK-591. At ≥10 µM, it triggers apoptosis independently of FLAP, enabling dissection of off-target mechanisms in cancer models. It is the essential first-generation reference for benchmarking newer FLAP inhibitors and a validated starting scaffold for designing novel mPGES-1 inhibitors. Ensure you select MK-886 for pathway cross-talk studies, not selective FLAP tools.

Molecular Formula C17H16ClN5O2
Molecular Weight 357.8 g/mol
CAS No. 122384-14-9
Cat. No. B1673835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-663581
CAS122384-14-9
Synonyms7-chloro-5,6-dihydro-5-methyl-6-oxo-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-4H-imidazo(1,5a)(1,4)benzodiazepine
FG 8205
FG-8205
L 663581
L-663581
Molecular FormulaC17H16ClN5O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C
InChIInChI=1S/C17H16ClN5O2/c1-9(2)16-20-15(21-25-16)14-12-7-22(3)17(24)13-10(18)5-4-6-11(13)23(12)8-19-14/h4-6,8-9H,7H2,1-3H3
InChIKeySEWXZWMBVGJJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-663581 (MK-886): Potent FLAP Inhibitor and PPARα Antagonist for Leukotriene Pathway Research and Drug Development


L-663581, widely recognized by the synonym MK-886, is a small-molecule leukotriene biosynthesis inhibitor belonging to the indole class of 5-lipoxygenase-activating protein (FLAP) inhibitors [1]. It functions by binding directly to FLAP, a critical scaffolding protein at the nuclear envelope, thereby preventing the membrane translocation and subsequent activation of 5-lipoxygenase (5-LO) [2]. This action blocks the biosynthesis of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4) [3]. Beyond its FLAP-mediated mechanism, L-663581 is also a PPARα antagonist, having been identified as the first compound with such inhibitory activity [4].

Why L-663581 (MK-886) Cannot Be Substituted by Other FLAP Inhibitors: Critical Divergences in Polypharmacology, Potency, and Bioavailability


Although L-663581 (MK-886) belongs to a recognized class of FLAP inhibitors, its substitution with newer generation compounds like MK-591 or other FLAP inhibitors introduces significant experimental variability due to fundamental differences in polypharmacology, in vivo potency, and pharmacokinetics. L-663581 possesses a unique dual inhibitory profile against both FLAP and PPARα, a property not shared by more selective, second-generation FLAP inhibitors such as MK-591 [1]. Furthermore, its apoptotic effects occur independently of FLAP at higher concentrations, a mechanism not recapitulated by other FLAP inhibitors [2]. Critically, in vivo comparisons reveal that MK-591 exhibits approximately 10-fold greater potency in inhibiting systemic leukotriene synthesis compared to L-663581, underscoring that these compounds are not interchangeable in animal models [3]. The following evidence quantifies these critical differences.

L-663581 (MK-886) Quantitative Differentiation: Comparative Potency, Polypharmacology, and In Vivo Efficacy Data


L-663581 FLAP Binding Affinity vs. Second-Generation FLAP Inhibitor MK-0591

L-663581 (MK-886) demonstrates high-affinity binding to FLAP with an IC50 of 30 nM for inhibiting [125I]-L-691,678 photoaffinity labeling [1]. In contrast, the second-generation FLAP inhibitor MK-0591 exhibits significantly higher affinity in a comparable FLAP binding assay, with a reported IC50 value of 1.6 nM [2].

FLAP binding assay Leukotriene biosynthesis Inhibitor selectivity

L-663581 Differential Polypharmacology: PPARα Antagonism vs. MK-0591

L-663581 (MK-886) exhibits significant off-target activity as a PPARα antagonist, with a pIC50 of 6.0 (corresponding to an IC50 of approximately 1 µM) [1]. This activity is a unique feature not shared by MK-0591, which is described as a more selective FLAP inhibitor lacking this polypharmacological profile [2].

PPARα antagonism Polypharmacology Nuclear receptor

L-663581 In Vivo Potency for Systemic Leukotriene Inhibition vs. MK-0591 in Canine Model

In a comparative canine model study assessing systemic leukotriene biosynthesis, L-663581 (MK-886) at a 25 mg/kg oral dose achieved plasma concentrations of 3 µM and inhibited urinary LTE4 excretion by 47% (p<0.05) [1]. By contrast, the second-generation inhibitor MK-0591 was similarly bioavailable but demonstrated 10-fold greater in vivo activity: a 2 mg/kg dose of MK-0591 resulted in 41-62% inhibition of urinary LTE4 excretion (p<0.05 vs controls) [1].

In vivo efficacy Leukotriene biosynthesis Pharmacokinetics

L-663581 Apoptosis Induction: FLAP-Independent Mechanism at High Concentrations

L-663581 (MK-886) induces apoptosis through a mechanism that is independent of FLAP inhibition at higher concentrations. The compound remains effective in inducing apoptosis in WSU cells, a human chronic lymphocytic leukemia cell line that completely lacks FLAP protein and mRNA [1]. Furthermore, the concentration of MK-886 required to induce apoptosis (≥10 µM) is approximately 100-fold higher than that required to inhibit leukotriene biosynthesis (IC50 ≈ 3 nM) [1]. In contrast, the more selective FLAP inhibitor MK-591 induces only minimal apoptosis in FLAP-expressing FL5.12 cells [1].

Apoptosis FLAP-independent Cancer research

L-663581 as a Scaffold for mPGES-1 Inhibitor Development: Divergent Selectivity Profile

L-663581 (MK-886) serves as a foundational scaffold for the development of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). Derivatives based on the MK-886 indole structure, such as compounds 23 and 30, inhibit mPGES-1 with low nanomolar potency and exhibit at least 100-fold selectivity over FLAP binding, mPGES-2, and thromboxane synthase [1]. This demonstrates that the MK-886 chemotype can be rationally tuned to completely invert its primary target selectivity from FLAP to mPGES-1.

mPGES-1 inhibition Drug development scaffold SAR

L-663581 (MK-886) Optimized Research Applications: Evidence-Based Selection Scenarios


Investigating the Intersection of Leukotriene and PPARα Signaling Pathways

Given L-663581's unique dual activity as a FLAP inhibitor (IC50 ≈ 3-44 nM for leukotriene biosynthesis) and a PPARα antagonist (pIC50 = 6.0) [1], it is the ideal compound for studies exploring the cross-talk between these two pathways. Unlike the more selective FLAP inhibitor MK-591, which lacks significant PPARα activity [2], L-663581 enables researchers to probe the biological consequences of simultaneously blocking leukotriene production and antagonizing PPARα. This is particularly relevant in cancer biology, metabolic inflammation, and cardiovascular research where both pathways are implicated.

Mechanistic Studies of FLAP-Independent Apoptosis in Leukemia and Cancer Models

Researchers investigating FLAP-independent mechanisms of apoptosis should select L-663581 due to its well-characterized ability to induce cell death at concentrations ≥10 µM in cells completely lacking FLAP expression, such as the WSU human chronic lymphocytic leukemia cell line [3]. This property is not shared by second-generation FLAP inhibitors like MK-591, which induce only minimal apoptosis [3]. This makes L-663581 a valuable tool for dissecting off-target cytotoxic mechanisms that may be relevant to cancer therapeutics, provided that appropriate controls are used to distinguish FLAP-mediated versus FLAP-independent effects.

Medicinal Chemistry and Drug Discovery for mPGES-1 Inhibitors

L-663581 serves as an essential reference compound and chemical starting point for medicinal chemistry programs aimed at developing novel mPGES-1 inhibitors. As demonstrated by Côté et al., chemical modifications to the MK-886 scaffold can completely reverse target selectivity, yielding compounds with low nanomolar mPGES-1 potency and >100-fold selectivity over FLAP [4]. Procurement of L-663581 is therefore critical for establishing baseline activity in FLAP and mPGES-1 assays, enabling structure-activity relationship (SAR) studies, and validating the target engagement of new chemical entities derived from this privileged indole scaffold.

Comparative Pharmacology Studies of First- vs. Second-Generation FLAP Inhibitors

For studies designed to compare the pharmacological properties of different FLAP inhibitor generations, L-663581 is the definitive first-generation reference compound. Direct head-to-head comparisons have established that the second-generation inhibitor MK-0591 is approximately 10-fold more potent in vivo for inhibiting systemic leukotriene synthesis (41-62% inhibition of urinary LTE4 at 2 mg/kg for MK-0591 vs. 47% inhibition at 25 mg/kg for L-663581) [5]. Including L-663581 as a control in such studies provides a critical benchmark for assessing improvements in potency, bioavailability, and target selectivity achieved by newer chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-663581

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.